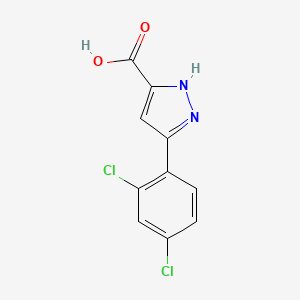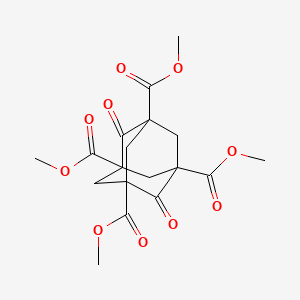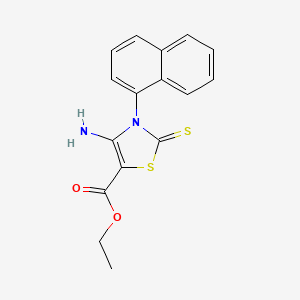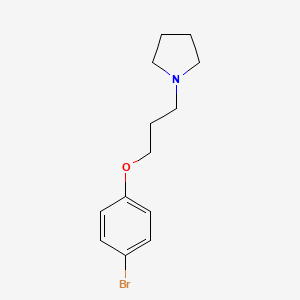
4-Oxo-4-(4-pentylphenyl)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-oxo-4-arylbutanoic acid derivatives with various reagents to yield new compounds with potential biological activity. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin resulted in the formation of the corresponding butanoic acid derivative, which was further reacted with hydrazines to give pyridazinone derivatives . These synthetic pathways suggest that the 4-oxo-4-arylbutanoic acid framework is versatile and can be used as a precursor for synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction studies . For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated, and the vibrational wavenumbers were computed using computational methods . These studies provide a foundation for understanding the molecular structure of 4-Oxo-4-(4-pentylphenyl)butanoic acid, which is likely to exhibit similar structural characteristics.
Chemical Reactions Analysis
The chemical reactivity of the 4-oxo-4-arylbutanoic acid derivatives has been explored through various reactions. The compounds have been used to prepare dithio derivatives and have shown unexpected reactions with reagents like POCl3, leading to chloropyridazine derivatives . These findings indicate that the 4-oxo-4-arylbutanoic acid moiety can participate in diverse chemical transformations, which could also be applicable to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic and electrochemical methods. For instance, the FT-IR, HOMO and LUMO analysis, and molecular electrostatic potential maps have been used to investigate the properties of these molecules . The polymorphism of related compounds, such as 4-n-pentylphenyl-4'-n-butyloxythiobenzoate, has been studied in the crystalline state, revealing different polymorph forms and providing insights into the molecular packing and stability . These studies suggest that this compound may also exhibit polymorphism and specific intermolecular interactions that can be characterized by similar methods.
Scientific Research Applications
Environmental Fate and Aquatic Effects
A study on the environmental fate and aquatic effects of oxo-process chemicals, including those related to the structural class of 4-Oxo-4-(4-pentylphenyl)butanoic acid, found that these compounds are generally of low concern to aquatic life. The research suggests that inadvertent releases into the environment would be rapidly biodegraded in soil and water, volatilize to the atmosphere subject to photo-oxidation, with remaining residues posing negligible threat to aquatic life (Staples, 2001).
Sorption Behavior
The sorption behavior of phenoxy herbicides, including those structurally similar to this compound, to soil, organic matter, and minerals was reviewed, highlighting the influence of soil parameters such as pH and organic carbon content on sorption. This has implications for understanding the environmental mobility and persistence of these compounds (Werner, Garratt, & Pigott, 2012).
Biomass-derived Levulinic Acid for Drug Synthesis
Levulinic acid, derived from biomass, can be used to synthesize a variety of value-added chemicals, demonstrating the potential of biomass-derived compounds like this compound in drug synthesis. This research underlines the cost-effectiveness and environmental benefits of using such compounds in pharmaceutical applications (Zhang et al., 2021).
Wastewater Treatment in the Pesticide Industry
Research on wastewater treatment options for the pesticide industry, which generates high-strength wastewater containing toxic pollutants, including compounds similar to this compound, emphasizes the need for effective treatment technologies. Biological processes and granular activated carbon are highlighted as effective for removing such compounds, suggesting a pathway for mitigating environmental impact (Goodwin et al., 2018).
properties
IUPAC Name |
4-oxo-4-(4-pentylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHIJXVJKUGJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366217 | |
| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64779-07-3 | |
| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
